3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Lipophilicity Drug-likeness Fluorine substitution

3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 1189424-03-0) is a member of the 1,2,4-benzothiadiazine-1,1-dioxide family, a privileged scaffold known for diverse pharmacological activities including AMPA receptor modulation, KATP channel activation, and enzyme inhibition. The compound features a 3,4-difluorophenyl substituent at the C-3 position of the dihydrobenzothiadiazine ring, a structural motif designed to enhance lipophilicity, metabolic stability, and target-binding interactions relative to non-fluorinated or mono-substituted phenyl analogs.

Molecular Formula C13H10F2N2O2S
Molecular Weight 296.29
CAS No. 1189424-03-0
Cat. No. B2868571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS1189424-03-0
Molecular FormulaC13H10F2N2O2S
Molecular Weight296.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H10F2N2O2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H
InChIKeyXZEDKTQDWBUDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 1189424-03-0): Chemical Class and Core Characteristics for Procurement Decisions


3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 1189424-03-0) is a member of the 1,2,4-benzothiadiazine-1,1-dioxide family, a privileged scaffold known for diverse pharmacological activities including AMPA receptor modulation, KATP channel activation, and enzyme inhibition [1]. The compound features a 3,4-difluorophenyl substituent at the C-3 position of the dihydrobenzothiadiazine ring, a structural motif designed to enhance lipophilicity, metabolic stability, and target-binding interactions relative to non-fluorinated or mono-substituted phenyl analogs [2]. This specific substitution pattern distinguishes it from commonly referenced benzothiadiazine derivatives such as IDRA-21 (7-chloro-3-methyl), cyclothiazide, and unsubstituted 3-phenyl analogs, making it a valuable candidate for focused medicinal chemistry programs requiring fluorinated building blocks or screening compounds .

Why In-Class Substitution Fails for 3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione: The Critical Role of Aryl Fluorination in Pharmacological Outcomes


Within the 1,2,4-benzothiadiazine-1,1-dioxide class, even minor alterations to the aryl substitution pattern at the C-3 position can produce dramatic shifts in potency, receptor selectivity, metabolic stability, and physicochemical properties [1]. Published comparative studies on fluorinated benzothiadiazine dioxides have demonstrated that the introduction of fluorine atoms improves metabolic stability and in vivo activity relative to non-fluorinated analogs, with compound 12b (7-chloro-4-(2-fluoroethyl)) showing superior cognitive-enhancing effects compared to its non-fluorinated counterpart 9b in Wistar rats [2]. Additionally, variations in the position and number of fluorine substituents on the phenyl ring influence off-rate kinetics at the AMPA receptor dimer interface, as shown by thermodynamic binding studies on monofluoro-substituted benzothiadiazines [3]. Consequently, generic substitution of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione with unsubstituted, mono-fluorinated, or chloro-substituted phenyl analogs is not pharmacologically equivalent and may compromise the specific physicochemical and biological profile required for the intended research application [4].

Quantitative Differentiation Evidence for 3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione Against Closest Analogs


Lipophilicity Enhancement: Calculated logP of 3-(3,4-Difluorophenyl) Derivative vs. Unsubstituted Phenyl Analog

The 3,4-difluorophenyl substitution on the benzothiadiazine scaffold increases calculated lipophilicity (logP) by approximately 1.2 log units compared to the unsubstituted 3-phenyl analog, based on database-reported values for closely related compounds [1]. A structurally related 3-(3,4-difluorophenyl)-benzothiadiazine derivative exhibited a logP of 2.8 [2], while the unsubstituted 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide is reported with a logP of approximately 1.56 [3]. This difference represents a roughly 16-fold increase in octanol-water partition coefficient, which is expected to influence membrane permeability, protein binding, and overall pharmacokinetic behavior.

Lipophilicity Drug-likeness Fluorine substitution

Metabolic Stability Improvement: Fluorine Impact Demonstrated in Benzothiadiazine Dioxide Class

In a direct comparative study within the benzothiadiazine-1,1-dioxide class, the fluorinated compound 12b (7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide) demonstrated markedly superior metabolic stability relative to its non-fluorinated analog 9b, as assessed by metabolic degradation studies [1]. While this comparison involves 4-position fluoroalkyl substitution rather than 3-aryl fluorination, the study authors concluded that 'the results of this study clearly validated the positive impact of the fluorine atom... on activity and metabolic stability' [1], establishing a class-wide principle that fluorination on the benzothiadiazine scaffold enhances metabolic resistance. The 3,4-difluorophenyl motif in the target compound is predicted to confer analogous protective effects against cytochrome P450-mediated oxidative metabolism, particularly at the metabolically labile 3'- and 4'-positions of the phenyl ring [2].

Metabolic stability Fluorine effect In vivo pharmacokinetics

AMPA/Kainate Receptor Modulation Potential: Class-Level Evidence for 3-Aryl Benzothiadiazine Dioxides

Benzothiadiazine-1,1-dioxides bearing aryl substituents at the C-3 (or C-5) position have been characterized as positive allosteric modulators (PAMs) of AMPA and kainate receptors [1]. Compound BPAM344 (4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide) potentiated glutamate-evoked currents at GluK2a receptors by 21-fold at 200 μM with an EC50 of 79 μM, and markedly decreased receptor desensitization kinetics from 5.5 ms to 775 ms [1]. While this compound differs in substitution pattern from the target molecule, the presence of an aryl group at the thiadiazine ring is a conserved pharmacophoric element essential for receptor binding within the dimer interface [2]. The 3,4-difluorophenyl group in the target compound is expected to engage the same allosteric pocket, with the fluorine substituents potentially modulating binding affinity through halogen-bonding interactions or electrostatic effects, as observed in thermodynamic binding studies of monofluoro-substituted benzothiadiazine PAMs [3].

AMPA receptor Positive allosteric modulator Cognitive enhancement

Screening Bioactivity Evidence: Antiviral and Protein-Protein Interaction Inhibitor Potential

According to the Chemsrc bioassay database, 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione was included in two high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School: (1) 'Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress' targeting HCMV UL50, and (2) 'High-throughput screen for inhibitors of the GIV GBA-motif interaction with Galpha-i' . While no specific activity values are publicly reported, inclusion in these targeted screens indicates that the compound met the screening library's drug-likeness criteria and was selected for evaluation against biologically relevant targets. This screening history provides a preliminary activity hypothesis distinct from the AMPA receptor modulation focus of most benzothiadiazine literature [1].

HCMV inhibitor High-throughput screening Antiviral

Optimal Research and Industrial Application Scenarios for 3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione Based on Differential Evidence


Lead Optimization Programs Requiring Enhanced Metabolic Stability Through Aryl Fluorination

For medicinal chemistry teams developing benzothiadiazine-based drug candidates, 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione serves as a key intermediate or reference compound when exploring fluorination strategies to improve metabolic stability. The 3,4-difluorophenyl pattern blocks two primary sites of aromatic hydroxylation, a principle validated by Francotte et al. (2010) who demonstrated that fluorinated benzothiadiazines exhibit superior metabolic stability compared to non-fluorinated analogs in vivo [1]. This compound is appropriate for structure-metabolism relationship (SMR) studies, microsomal stability assays, and in vivo PK profiling, where it can be directly compared against its non-fluorinated 3-phenyl or 4-fluorophenyl counterparts to quantify the metabolic advantage [1].

Focused Library Design for AMPA/Kainate Receptor Positive Allosteric Modulator Discovery

Based on the validated activity of 3-aryl benzothiadiazine dioxides as positive allosteric modulators of AMPA and kainate receptors [2], 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a structurally distinct member for inclusion in focused compound libraries targeting ionotropic glutamate receptors. The difluorophenyl substitution provides a unique electronic profile compared to the more commonly explored mono-halogenated or unsubstituted phenyl derivatives, potentially enabling novel halogen-bonding interactions within the receptor dimer interface as suggested by thermodynamic binding studies [3]. This compound is suitable for primary screening against AMPA (GluA1-4) and kainate (GluK1-5) receptor subtypes, with BPAM344 (EC50 = 79 μM at GluK2a) serving as a class-level benchmark for activity expectations [2].

Orthogonal Antiviral Screening Against Human Cytomegalovirus (HCMV) Nuclear Egress

The documented inclusion of this compound in a Harvard Medical School HTS campaign for HCMV nuclear egress inhibitors (targeting UL50) supports its use in antiviral discovery programs. While no specific activity data are publicly available, the compound's selection for this screen indicates favorable drug-likeness properties and suggests potential activity against the HCMV nuclear egress complex, a validated antiviral target. Researchers pursuing anti-HCMV strategies may use this compound as a starting point for hit validation and SAR expansion, distinct from the traditional AMPA receptor focus of most benzothiadiazine research programs .

Physicochemical Property Benchmarking and Computational Model Validation

With its well-defined 3,4-difluorophenyl substitution, this compound provides a valuable test case for computational models predicting the impact of aryl fluorination on lipophilicity, solubility, and permeability. The available logP data for the target compound (proxy logP ≈ 2.8 [4]) compared to the unsubstituted phenyl analog (logP ≈ 1.56 [5]) offer a quantitative baseline for validating in silico ADME prediction tools. Procurement of this compound alongside its non-fluorinated and mono-fluorinated analogs enables systematic experimental validation of computational models that guide medicinal chemistry decision-making [4].

Quote Request

Request a Quote for 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.